molecular formula C8H17NO5 B1212237 N-Ethylglycocyamine

N-Ethylglycocyamine

Cat. No. B1212237
M. Wt: 207.22 g/mol
InChI Key: CTNBESGEKMCKRZ-LXGUWJNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylglycocyamine is a polyol.

Scientific Research Applications

Biotechnological Production

Mindt et al. (2019) explored the fermentative production of N-ethylglycine, a derivative of N-ethylglycocyamine, using a recombinant strain of Corynebacterium glutamicum. This study demonstrated the potential of using biotechnological methods for the production of N-ethylglycine, showcasing its relevance in the field of bioengineering and biotechnology. The successful production of N-ethylglycine via this method marks a significant advancement in the fermentative production of N-alkylated glycine derivatives (Mindt et al., 2019).

Pharmacological Research

In a study by Sharkey et al. (2000), an enediol analogue inhibitor of glyoxalase I, which is related to N-ethylglycocyamine, was examined for its antitumor properties in tumor-bearing mice. This research provides insights into the potential pharmacological applications of compounds related to N-ethylglycocyamine in cancer treatment (Sharkey et al., 2000).

Ethylene and Polyamine Interactions

Dias et al. (2010) investigated the interactions between ethylene and polyamines, including compounds related to N-ethylglycocyamine, in the morphogenesis of Passiflora cincinnata. This study highlights the importance of these compounds in plant biology and their potential applications in agricultural biotechnology (Dias et al., 2010).

Biochemical and Molecular Effects

In research conducted by Dalirfardouei et al. (2016), the molecular mechanisms and biomedical applications of glucosamine, a compound structurally similar to N-ethylglycocyamine, were explored. The study provided valuable insights into the therapeutic potential of such compounds in treating various diseases, including cardiovascular diseases and cancer (Dalirfardouei et al., 2016).

Impact on Nitrate Uptake in Plants

Leblanc et al. (2008) examined the effects of aminoethoxyvinylglycine, a compound related to N-ethylglycocyamine, on nitrate uptake and gene expression in oilseed rape. This study is significant for understanding the role of such compounds in plant nutrient uptake and growth (Leblanc et al., 2008).

properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-ethyliminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C8H17NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h3,5-8,10-14H,2,4H2,1H3/t5-,6+,7+,8+/m0/s1

InChI Key

CTNBESGEKMCKRZ-LXGUWJNJSA-N

Isomeric SMILES

CCN=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CCN=CC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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